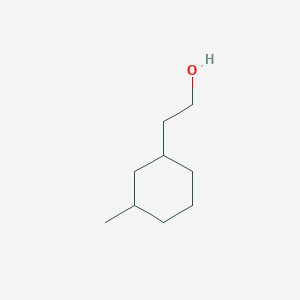
2-(3-Methylcyclohexyl)ethan-1-ol
Vue d'ensemble
Description
“2-(3-Methylcyclohexyl)ethan-1-ol” is an organic compound with the molecular formula C9H18O . It has a molecular weight of 142.24 g/mol . This compound is mainly used in scientific experiments.
Molecular Structure Analysis
The molecular structure of “2-(3-Methylcyclohexyl)ethan-1-ol” consists of a cyclohexyl ring with a methyl group at the 3rd position and an ethan-1-ol group at the 2nd position .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
Studies on 1-methylcyclohexene oxide, a compound structurally related to 2-(3-Methylcyclohexyl)ethan-1-ol, have shown that its reaction over solid acids and bases yields various products like 2-methylcyclohexanone, 1-methylcyclohexanol, and others. These reactions are significant in understanding the catalytic activities and mechanisms involved in chemical transformations, as they offer insights into the isomerization process and product selectivity in the presence of different catalysts (Arata, Akutagawa, & Tanabe, 1975). Further research on epoxide rearrangement over TiO2–ZrO2, NiSO4, and FeSO4 reveals how different catalysts affect the product distribution in such reactions, elucidating the role of acid-base bifunctional mechanisms (Arata, Akutagawa, & Tanabe, 1976).
Aggregation Pheromone in Insect Behavior
1-Methylcyclohex-2-en-1-ol, closely related to 2-(3-Methylcyclohexyl)ethan-1-ol, has been identified as an aggregation pheromone in the Douglas-fir beetle. This discovery is significant for understanding insect behavior, particularly in how certain chemical compounds can influence insect communication and congregation (Libbey, Oehlschlager, & Ryker, 1983).
Synthesis and Chemical Transformations
The study of 2-cyclohexen-1-ol and 2-cyclopenten-1-ol demonstrates the concept of catalytic electronic activation. This novel methodology, involving aluminium-catalysed transfer hydrogenation, paves the way for conjugate addition and highlights the potential for indirect addition of nucleophiles to allylic alcohols, which could be extrapolated to 2-(3-Methylcyclohexyl)ethan-1-ol (Black, Edwards, & Williams, 2005).
Applications in Aromatic Compounds Synthesis
The synthesis of calciferol (vitamin D) analogs involves compounds like 1-ethynyl-2-methylcyclohex-1-ene, which can be linked to the study of 2-(3-Methylcyclohexyl)ethan-1-ol. This research is crucial for advancing synthetic methods in medicinal chemistry, particularly in the synthesis of vitamins and their analogs (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
Role in Perfumery and Fragrance Chemistry
The synthesis of novel woody–ambery odorants, such as methyl-substituted acetyl-1-oxaspiro[4.5]decanes, is an area where compounds like 2-(3-Methylcyclohexyl)ethan-1-ol could potentially find application. These substances are studied for their olfactory properties and improved bioavailability, contributing to the development of new fragrances and aroma compounds (Kraft & Popaj, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(3-methylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8-3-2-4-9(7-8)5-6-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBTXGZXJUUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylcyclohexyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



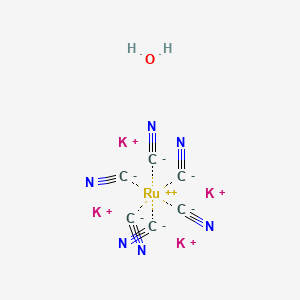
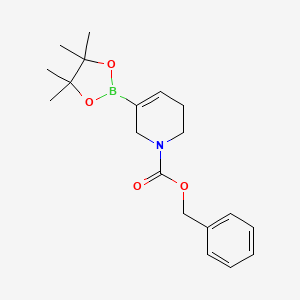
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
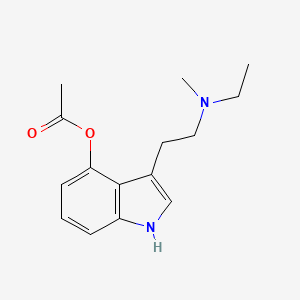

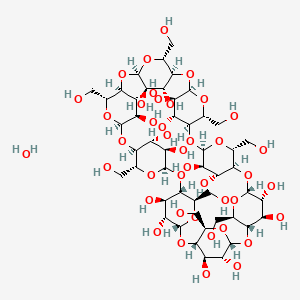
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
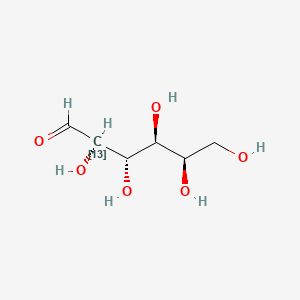
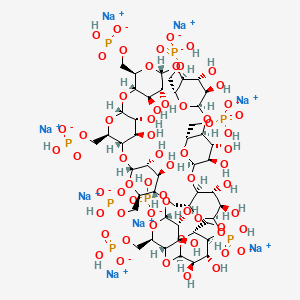
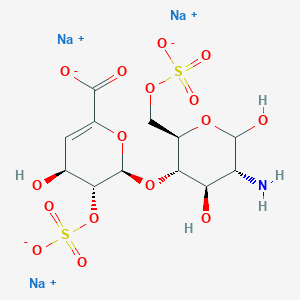
![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)
